![molecular formula C17H20FN3O4S B2638102 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide CAS No. 897618-32-5](/img/structure/B2638102.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
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Overview
Description
“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide” is a compound that has been studied for its potential biological activities . It is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Compound of Interest : N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide (FPMINT) is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 .
- Most Potent Inhibitor : Compound 3c demonstrated the highest potency, reducing uridine uptake in both ENT1 and ENT2 without affecting Km. It was an irreversible and non-competitive inhibitor .
Antiviral Applications
- Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown notable antiviral activity against the H5N1 influenza virus. This suggests potential for developing antiviral therapeutics.
Urease Inhibition for Bacterial Infections
- Urease enzymes are crucial for highly pathogenic bacteria. Inhibiting urease can prevent ureolytic bacterial infections. While not directly studied for this compound, exploring its potential as a urease inhibitor could be valuable .
Antifungal Activity
- Some derivatives of this compound have displayed fungicidal activity against certain strains of Candida galibrata and Candida albicans .
Crystal Structure Insights
Mechanism of Action
Target of Action
The primary target of the compound N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The molecular and cellular effects of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can disrupt nucleotide synthesis and the regulation of adenosine function, potentially affecting various cellular processes .
Future Directions
The future directions for this compound could involve further studies to better understand its selectivity towards ENT2 over ENT1, and its potential applications in the field of medicinal chemistry . Further modification of the chemical structure of this compound may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-14-4-1-2-5-15(14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-6-3-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNAEEANUHIPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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